6-Methyl-1H-indol-4-ol
Overview
Description
6-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids. The compound this compound has a molecular formula of C9H9NO and is characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position on the indole ring .
Mechanism of Action
Target of Action
6-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of this compound with its targets could result in changes at the molecular and cellular levels, potentially influencing a range of biological processes.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of certain molecular properties, causing shifts in their values
Biochemical Analysis
Biochemical Properties
They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Methyl-1H-indol-4-ol in laboratory settings. Indole derivatives have been synthesized and studied for their various biologically vital properties .
Metabolic Pathways
Indole is a known product of the metabolism of the amino acid tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. Another method includes the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indolines and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Methyl-1H-indol-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, fragrances, and pharmaceuticals
Comparison with Similar Compounds
Indole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
5-Methyl-1H-indol-4-ol: A similar compound with the methyl group at the 5th position.
6-Hydroxy-1H-indole: A compound with a hydroxyl group at the 6th position instead of the 4th.
Uniqueness: 6-Methyl-1H-indol-4-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
6-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601555 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-41-3 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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